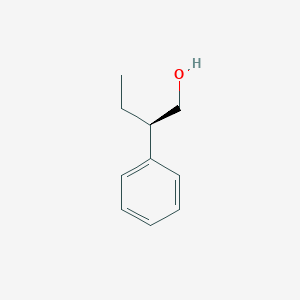
(R)-2-Phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Phenylbutan-1-ol is an organic compound with the molecular formula C10H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(R)-2-Phenylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-phenylbutan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-2-Phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2-phenylbutan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2R)-2-phenylbutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2R)-2-phenylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: (2R)-2-phenylbutan-1-one.
Reduction: (2R)-2-phenylbutane.
Substitution: (2R)-2-phenylbutyl chloride.
Applications De Recherche Scientifique
(R)-2-Phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: this compound is used in the production of fragrances and flavors, leveraging its pleasant aroma.
Mécanisme D'action
The mechanism by which (R)-2-Phenylbutan-1-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-phenylbutan-1-ol: The enantiomer of (R)-2-Phenylbutan-1-ol, with similar chemical properties but different biological activities due to its opposite chirality.
2-phenylethanol: A structurally similar compound with a shorter carbon chain, commonly used in fragrances and flavors.
1-phenyl-2-propanol: Another chiral alcohol with a different carbon chain arrangement.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
16460-75-6 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2R)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
Clé InChI |
DNHNBMQCHKKDNI-VIFPVBQESA-N |
SMILES |
CCC(CO)C1=CC=CC=C1 |
SMILES isomérique |
CC[C@@H](CO)C1=CC=CC=C1 |
SMILES canonique |
CCC(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















